molecular formula C23H19NO3 B1682930 TAS-301 CAS No. 193620-69-8

TAS-301

Cat. No.: B1682930
CAS No.: 193620-69-8
M. Wt: 357.4 g/mol
InChI Key: KUEYYIJXBRWZIB-UHFFFAOYSA-N
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Description

TAS-301: 3-bis-(4-Methoxyphenyl)methylene-2-indolinone , is a cell-permeable indolinone compound with significant anti-proliferative properties. It is primarily recognized for its ability to inhibit restenosis, a condition characterized by the re-narrowing of blood vessels following surgical procedures such as angioplasty .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAS-301 involves the reaction of 4-methoxybenzaldehyde with 2-indolinone under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: TAS-301 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

TAS-301 has a wide range of scientific research applications, including but not limited to:

Mechanism of Action

TAS-301 exerts its effects by inhibiting the migration and proliferation of vascular smooth muscle cells. It achieves this by blocking voltage-independent calcium influx and downstream signals such as the calcium/protein kinase C signaling pathway. This leads to the induction of activator protein 1 and inhibition of cytoskeletal reorganization .

Biological Activity

TAS-301, also known by its chemical identifier CAS 193620-69-8, is a compound that has garnered attention for its biological activity, particularly in the context of smooth muscle cell (SMC) migration and proliferation. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized as an inhibitor of smooth muscle cell migration and proliferation . It acts by blocking voltage-independent calcium influx and inhibiting downstream signaling pathways involving protein kinase C (PKC) . This mechanism is crucial in various pathological conditions where excessive SMC proliferation contributes to vascular remodeling and other diseases.

The biological activity of this compound can be summarized as follows:

  • Inhibition of SMC Migration : this compound effectively inhibits the migration of SMCs stimulated by growth factors such as platelet-derived growth factor-BB (PDGF-BB) and insulin-like growth factor-1 (IGF-1). This is significant in preventing pathological conditions like atherosclerosis and restenosis following vascular interventions .
  • Calcium Influx Blockade : The compound blocks voltage-independent calcium channels, which are pivotal in SMC function. By inhibiting calcium influx, this compound reduces the contractility and proliferation of these cells .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces the migration of SMCs in response to PDGF-BB stimulation. The compound was shown to decrease cell motility, which is critical in preventing the progression of vascular diseases .

Comparative Efficacy

To better understand the efficacy of this compound relative to other treatments, the following table summarizes key findings from relevant studies:

Compound Mechanism Efficacy Notes
This compoundSMC migration inhibitionSignificant reduction in SMC motilityEffective against PDGF-BB and IGF-1 stimulation
TAS-102Antitumor activityImproved overall survival (OS)Used in mCRC treatment; median OS improved from 5.3 to 7.1 months compared to placebo
RegorafenibMulti-targeted kinase inhibitorImproved OS in mCRCApproved based on positive trial results

Properties

IUPAC Name

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYYIJXBRWZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432401
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193620-69-8
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of oxindole was dissolved in 100 ml tetrahydrofuran, and 21.8 g of 4,4'-dimethoxybenzophenone was added thereto at room temperature. Subsequently, the temperature of the reaction was brought to 0° C. 9.0 g of 60% sodium hydride was added, and when generation of hydrogen ceased, the reaction mixture was refluxed with heat for 12 hours. After completion of reaction, the reaction mixture was cooled. Saturated aqueous ammonium chloride solution was added, followed by extraction with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and then evaporated. The resultant crude product was recrystallized from methanol, to thereby obtain 22.8 g (yield 85%) of the title compound in yellow crystals (Crystal 1). The melting point and elementary analysis data are shown in Table 1, and NMR and MS spectrum data are shown in Table 2. Also, the IR spectrum chart of the compound is shown in FIG. 1.
[Compound]
Name
Crystal 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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